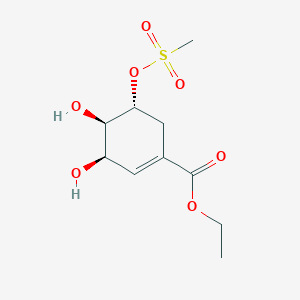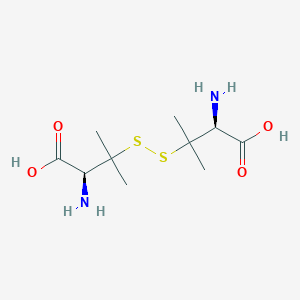
D-Penicillamine disulfide
説明
D-Penicillamine disulfide is a compound with the linear formula [-SC(CH3)2CH(NH2)CO2H]2 . It is also known by other names such as 3,3’-Dithiobis (2-amino-3-methylbutanoic acid), 3,3’-Dithiobis (2-amino-3-methylbutyric acid), 3,3’-Dithiobis-D-valine, and S,S’-Bi (D-penicillamine) .
Synthesis Analysis
D-Penicillamine disulfide can be detected either by thin-layer chromatography (TLC) or, after silylation, by gas-liquid chromatography (GLC) . The biochemical properties of D-Penicillamine are primarily based on three types of reaction in which the amino and mercapto groups are principally involved: 1) Chelate formation with heavy metal ions .Molecular Structure Analysis
The molecular formula of D-Penicillamine disulfide is C10H20N2O4S2, and it has a molecular weight of 296.41 . The thiol group of this substituted amino acid leads to its ability to function as a chelator .Chemical Reactions Analysis
The pharmacologic effects of D-Penicillamine are associated with disulfide bond formation or cleavage, thiazolidine formation, and metal chelation . In cystinuria, D-Penicillamine reduces excess cystine excretion through a disulfide interchange between penicillamine and cystine, resulting in the formation of a readily excreted penicillamine-cysteine disulfide .Physical And Chemical Properties Analysis
D-Penicillamine disulfide is a white or practically white, crystalline powder. It is freely water-soluble, slightly soluble in alcohol, and insoluble in ether, acetone, benzene, and carbon tetrachloride .科学的研究の応用
Dermatomyositis Activity
D-Penicillamine disulfide has been used in pharmacological studies related to dermatomyositis , a rare inflammatory disease . It’s known for its anti-inflammatory properties, which can help reduce the symptoms of this condition.
Antimelanoma Activity
Another interesting application of D-Penicillamine disulfide is in the study of antimelanoma activity . Research is being conducted to understand how this compound can be used to inhibit the growth of melanoma cells.
Apoptogenic Carbonyl Scavengers
D-Penicillamine disulfide has been used in the study of apoptogenic carbonyl scavengers . These are compounds that can induce apoptosis, or programmed cell death, in certain types of cells. This has potential applications in cancer treatment.
Antirheumatic Agent
D-Penicillamine disulfide is used as an antirheumatic agent . It can help reduce inflammation and pain in the joints, which are common symptoms of rheumatic diseases.
Chelating Agent in Wilson’s Disease
This compound is also used as a chelating agent in Wilson’s disease . Wilson’s disease is a genetic disorder in which copper builds up in the body. D-Penicillamine disulfide can bind to the excess copper and help remove it from the body.
Solution Phase Peptide Synthesis
D-Penicillamine disulfide is suitable for solution phase peptide synthesis . This is a method used to produce peptides, which are short chains of amino acids. These peptides have a wide range of applications in biological research and drug development.
作用機序
Target of Action
D-Penicillamine disulfide primarily targets copper ions in the body . It is a potent copper chelating agent . The compound is used therapeutically for the control of copper-related pathology in Wilson’s disease . It also reduces excess cystine excretion in cystinuria .
Mode of Action
D-Penicillamine disulfide interacts with its targets through a process known as chelation . In the context of Wilson’s disease, it binds to copper, allowing it to be eliminated in the urine . For cystinuria, it works by disulfide interchange between penicillamine and cystine, resulting in the formation of a penicillamine-cysteine disulfide, a substance that is much more soluble than cystine and is excreted readily .
Biochemical Pathways
The biochemical pathways affected by D-Penicillamine disulfide are primarily related to the metabolism of copper and cystine. In Wilson’s disease, the compound helps to regulate copper levels in the body by promoting its excretion . In cystinuria, it reduces the concentration of cystine in the urine, thereby preventing the formation of cystine stones .
Pharmacokinetics
D-Penicillamine disulfide is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations . Food, antacids, and, in particular, iron reduce absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states . More than 80% of plasma D-penicillamine is bound to proteins, particularly albumin . Only a small portion of the dose is metabolized in the liver to S-methyl-D-penicillamine . The route of elimination is mainly renal; disulfides represent the main compounds found in the urine .
Result of Action
The molecular and cellular effects of D-Penicillamine disulfide’s action are primarily related to its ability to regulate copper and cystine levels in the body. In Wilson’s disease, it helps to reduce the toxic accumulation of copper, thereby alleviating the symptoms of the disease . In cystinuria, it reduces the concentration of cystine in the urine, thereby preventing the formation of cystine stones .
Action Environment
The action, efficacy, and stability of D-Penicillamine disulfide can be influenced by various environmental factors. For instance, the presence of food, antacids, and iron can reduce the absorption of the drug . Furthermore, the compound’s action can be affected in patients with malabsorption states, as this can dramatically decrease its bioavailability .
Safety and Hazards
D-Penicillamine disulfide may cause respiratory irritation, serious eye irritation, and skin irritation . Personal protective equipment should be used to avoid dust formation and breathing vapours, mist, or gas. Adequate ventilation should be ensured, and personnel should be evacuated to safe areas .
特性
IUPAC Name |
(2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYPKGFSZHXASD-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SSC(C)(C)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312638 | |
| Record name | D-Penicillamine disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Penicillamine disulfide | |
CAS RN |
20902-45-8 | |
| Record name | D-Penicillamine disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20902-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicillamine disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020902458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Penicillamine disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dithiodi-D-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLAMINE DISULFIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q98FPI4N5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



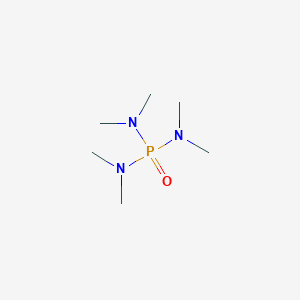

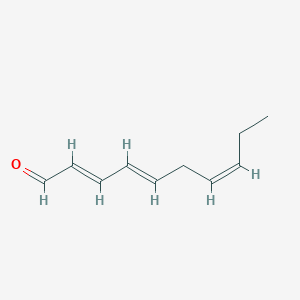

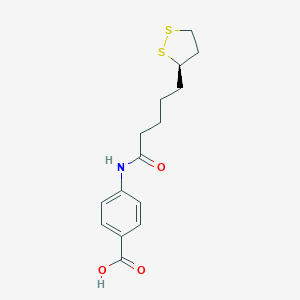
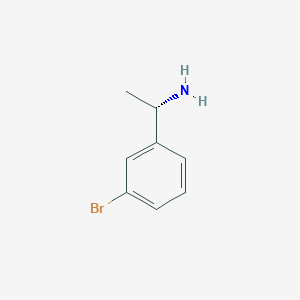
![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)

![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
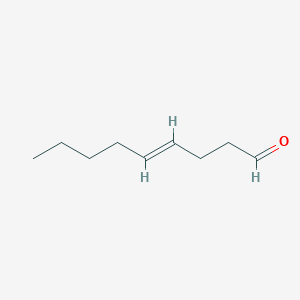


![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)
